molecular formula C9H9F2N B2588298 6,8-Difluoro-1,2,3,4-tetrahydroquinoline CAS No. 926218-72-6

6,8-Difluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2588298
CAS No.: 926218-72-6
M. Wt: 169.175
InChI Key: QNKGSMNSRVNYLJ-UHFFFAOYSA-N
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Description

6,8-Difluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound of significant interest in scientific research and development, particularly in medicinal chemistry and drug discovery. With the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol , this compound serves as a versatile scaffold for the synthesis of more complex molecules. Its structure incorporates a 1,2,3,4-tetrahydroquinoline core, a privileged motif found in numerous biologically active agents, further functionalized with two fluorine atoms at the 6 and 8 positions . The introduction of fluorine atoms is a common strategy in lead optimization, as it can influence a molecule's electronic properties, metabolic stability, and membrane permeability. This chemical is offered with a high purity level of 95% and is characterized by specific identifiers including CAS Number 926218-72-6 and the SMILES string C1CC2=C(C(=CC(=C2)F)F)NC1 . To maintain the integrity and shelf-life of the product, it is recommended to store it in a sealed container under a dry, inert atmosphere and in a dark place at room temperature . Researchers value this compound for its potential as a building block in developing pharmacologically active molecules. The tetrahydroquinoline core is known for its presence in compounds with a wide range of activities, making this difluoro-substituted analog a valuable candidate for creating targeted libraries in high-throughput screening and for structure-activity relationship (SAR) studies. Safety and Compliance: This product is intended for research purposes and laboratory use only. It is explicitly not intended for personal, human, or veterinary use. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling and hazard information. The signal word is 'Danger' and it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-difluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKGSMNSRVNYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926218-72-6
Record name 6,8-difluoro-1,2,3,4-tetrahydroquinoline
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Reactivity and Mechanistic Investigations of the 6,8 Difluoro 1,2,3,4 Tetrahydroquinoline Scaffold

Reaction Mechanisms of Cyclization and Functionalization

The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) core can be achieved through various synthetic strategies, often involving domino reactions that efficiently construct the heterocyclic system in a single operation. nih.gov These methods typically involve the formation of the heterocyclic ring via cyclization, followed by functionalization to introduce desired substituents.

One common approach to synthesizing tetrahydroquinolines is through the reductive cyclization of suitable precursors. For instance, a domino sequence can be initiated by the catalytic reduction of a nitro group on an appropriately substituted aromatic compound, which then undergoes intramolecular cyclization and further reduction to yield the tetrahydroquinoline ring system. nih.gov Another versatile method is the Povarov reaction, a type of aza-Diels-Alder reaction, where an aniline (B41778) derivative, an aldehyde, and an activated alkene react to form the tetrahydroquinoline skeleton. researchgate.netresearchgate.net

Once the 6,8-difluoro-1,2,3,4-tetrahydroquinoline core is formed, it can undergo various functionalization reactions. The secondary amine within the heterocyclic ring is a common site for modification.

N-Functionalization: The nitrogen atom can be readily alkylated or acylated to introduce a wide range of substituents.

α-Functionalization: The carbon atom adjacent to the nitrogen (C2 position) can also be a site for functionalization, often proceeding through the formation of an intermediate iminium ion. acs.org

The mechanisms for these reactions are influenced by the electronic properties of the difluorinated aromatic ring.

Reaction TypeGeneral MechanismRelevance to this compound
Cyclization (Reductive) Domino reaction involving nitro group reduction, intramolecular cyclization to an imine, and subsequent reduction. nih.govA viable route starting from a difluorinated nitro-aromatic precursor.
Cyclization (Povarov) [4+2] cycloaddition between an imine (formed from an aniline and an aldehyde) and an alkene. researchgate.netApplicable for the synthesis of highly substituted derivatives.
N-Alkylation/Acylation Nucleophilic attack of the secondary amine on an alkyl halide or acyl halide/anhydride.A straightforward method for modifying the nitrogen atom.
α-Oxidation Oxidation of the C2 position, potentially forming a 3,4-dihydroisoquinolone derivative. acs.orgCan be achieved using various oxidizing agents.

Influence of Fluorine Atoms on Reactivity and Selectivity

The two fluorine atoms at the 6- and 8-positions of the tetrahydroquinoline ring have a profound impact on the molecule's reactivity and the selectivity of its reactions. This influence stems from the unique electronic properties of fluorine.

The presence of fluorine atoms can enhance the thermal and chemical resistance of the aromatic ring. nih.govacs.org This "fluoromaticity" arises from the contribution of fluorine's lone pairs to the π-system, which can lead to increased stability. nih.govacs.org

Electronic EffectDescriptionImpact on this compound
Inductive Effect (-I) Strong electron withdrawal through the sigma bond due to fluorine's high electronegativity. nih.govresearchgate.netDecreases electron density on the aromatic ring, deactivating it towards electrophilic attack. numberanalytics.com
Mesomeric Effect (+M) Electron donation from fluorine's lone pairs into the aromatic π-system. researchgate.netwikipedia.orgPartially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions.
Overall Effect Deactivation of the aromatic ring with ortho, para-directing influence. wikipedia.orgReactions on the aromatic ring will be slower than on the non-fluorinated analogue.

The fluorine atoms also influence the basicity of the nitrogen atom in the heterocyclic ring. The strong electron-withdrawing inductive effect of the two fluorine atoms will reduce the electron density on the nitrogen, making it less basic compared to the parent 1,2,3,4-tetrahydroquinoline.

Stability and Degradation Pathways in Solution

The stability of this compound in solution is significantly influenced by the presence of the two carbon-fluorine bonds. The C-F bond is the strongest single bond in organic chemistry, which imparts considerable stability to fluorinated compounds. nih.gov As a result, fluoroaromatic compounds are generally more resistant to degradation than their non-fluorinated counterparts. nih.govmdpi.com

While the fluorinated aromatic ring is robust, the tetrahydroquinoline nucleus has potential degradation pathways. The heterocyclic part of the molecule, particularly the benzylic C-N bond, can be susceptible to oxidative cleavage under certain conditions.

Potential degradation pathways could be initiated by:

Oxidation: The secondary amine could be oxidized, or the heterocyclic ring could undergo oxidative cleavage.

Extreme pH: While generally stable, some fluorinated amines have shown sensitivity to highly basic conditions, which could potentially lead to degradation. acs.org

Microbial degradation of fluorinated aromatic compounds is known to be challenging. researchgate.net When it does occur, it often initiates at a non-fluorinated part of the molecule, as the C-F bond is difficult for enzymes to cleave directly. mdpi.com In the case of this compound, any microbial degradation would likely begin with the transformation of the heterocyclic ring.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) Techniques

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 6,8-Difluoro-1,2,3,4-tetrahydroquinoline in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of the molecule's atomic connectivity and environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic and aromatic protons. The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) would typically appear as multiplets in the upfield region (approx. 1.5-3.5 ppm). Specifically, one would expect triplet-like signals for the protons at C2 and C4, and a multiplet for the C3 protons. The N-H proton would likely appear as a broad singlet. In the aromatic region, two signals would be anticipated for the protons at C5 and C7, with their chemical shifts and coupling patterns dictated by the strong electron-withdrawing effects and coupling interactions of the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would confirm the presence of nine distinct carbon atoms. The aliphatic carbons (C2, C3, C4) would resonate in the upfield region (approx. 20-50 ppm). The aromatic carbons would appear further downfield, with the carbons directly bonded to fluorine (C6 and C8) exhibiting large carbon-fluorine coupling constants (¹JC-F), a characteristic feature confirming the positions of fluorination.

¹⁹F NMR: ¹⁹F NMR is crucial for directly observing the fluorine environments. The spectrum for this compound would be expected to show two distinct signals, one for the F atom at C6 and another for the F atom at C8. The chemical shifts and coupling patterns (including fluorine-fluorine and fluorine-proton couplings) would provide definitive evidence for their positions on the aromatic ring.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive, as experimental data is not publicly available. Chemical shifts are estimates based on related structures.)

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H~3.3tJ ≈ 5-7
~2.7tJ ≈ 6-8
~1.9m-
~6.5-7.0m (2H, aromatic)-
~4.0br s (NH)-
¹³C~42--
~27--
~22--
~110-150- (Aromatic region)C-F couplings expected
¹⁹F-110 to -130mF-F and F-H couplings expected

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₉H₉F₂N), the expected exact mass would be approximately 169.0703 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would likely show the loss of small molecules or radicals from the parent ion, providing further structural clues. For instance, fragmentation of the aliphatic ring is a common pathway observed in the mass spectra of tetrahydroquinolines.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. Key expected peaks include:

N-H Stretch: A moderate band around 3350-3450 cm⁻¹, characteristic of the secondary amine.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region.

C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ range.

C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, confirming the presence of aryl-fluorine bonds.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Column Chromatography, SFC)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

Column Chromatography: This technique is widely used for the purification of synthetic products on a preparative scale. For tetrahydroquinoline derivatives, silica (B1680970) gel is a common stationary phase, with elution carried out using a solvent system typically composed of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound. A reversed-phase C18 column is often employed for the analysis of quinoline (B57606) and isoquinoline (B145761) derivatives. sielc.com The method provides a quantitative measure of purity by separating the target compound from any impurities or starting materials.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no published crystal structure exists for this compound, analysis of a related compound, 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline, demonstrates the power of this technique. nih.gov For the target compound, X-ray diffraction would confirm the puckering of the tetrahydro- ring and the planarity of the aromatic system, as well as reveal how the molecules pack in the crystal lattice through interactions such as hydrogen bonding involving the N-H group. The X-ray crystal structure of the aromatic precursor, 6,8-difluoroquinoline, has been reported, providing a reference for the geometry of the aromatic portion of the molecule. researchgate.net

Structure Activity Relationships Sar and Rational Design Principles for 6,8 Difluoro 1,2,3,4 Tetrahydroquinoline Derivatives

Impact of Fluorine Substitution Pattern on Molecular Recognition

The substitution of hydrogen with fluorine atoms on the 1,2,3,4-tetrahydroquinoline (B108954) scaffold profoundly influences its molecular recognition by biological targets. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—are pivotal in modulating a molecule's physicochemical profile, including its lipophilicity, metabolic stability, and pKa. cambridgemedchemconsulting.comnih.gov The specific 6,8-difluoro substitution pattern creates a distinct electronic environment on the aromatic ring that is critical for its interaction with protein targets.

Fluorine's high electronegativity can alter the electron density of the aromatic π-system, which in turn affects non-covalent interactions such as π-stacking, cation-π, and hydrogen bonds. researchgate.net The presence of two electron-withdrawing fluorine atoms at the C6 and C8 positions makes the aromatic ring electron-deficient. This electronic modulation can either enhance or weaken interactions with amino acid residues in a protein's binding pocket, depending on the electronic nature of the interacting partner. For instance, an electron-deficient ring may engage favorably in interactions with electron-rich aromatic residues like tryptophan or tyrosine.

The following table illustrates how fluorine substitution can impact binding affinity in related heterocyclic systems, demonstrating the sensitivity of biological targets to the presence and position of fluorine atoms.

Compound AnalogueKey SubstitutionRelative Binding Affinity (Exemplar System)Reference Principle
Parent TetrahydroquinolineNo FluorineBaseline nih.gov
Monofluoro-derivative (e.g., 6-Fluoro)Single F atomMay increase or decrease depending on target interactions nih.gov
Difluoro-derivative (e.g., 6,8-Difluoro)Two F atomsSignificantly alters electronic profile, potentially leading to sharp changes in affinity researchgate.net
Non-fluorinated H-bond donor analogue (e.g., 6-Hydroxy)-OH groupDifferent interaction profile (H-bond donor and acceptor) nih.gov

Stereochemical Influence on Activity and Selectivity

Stereochemistry is a critical determinant of biological activity for 6,8-difluoro-1,2,3,4-tetrahydroquinoline derivatives. The tetrahydroquinoline core is not planar, and the presence of substituents on the saturated portion of the ring system can introduce one or more chiral centers, leading to the existence of enantiomers and diastereomers. Biological systems, particularly protein binding sites such as receptors and enzymes, are inherently chiral. Consequently, different stereoisomers of a compound can exhibit vastly different pharmacological activities, potencies, and selectivity profiles. nih.gov

For a 1,2,3,4-tetrahydroquinoline derivative, a substituent at the C2, C3, or C4 position will create a stereocenter. The specific three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with a binding site, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, its mirror-image enantiomer (the "distomer") may bind with significantly lower affinity or not at all, as its functional groups may be improperly oriented, leading to steric clashes or a failure to engage with key residues. nih.gov

Research on various chiral heterocyclic compounds has consistently demonstrated that biological activity often resides in a single enantiomer (the "eutomer"). researchgate.net For example, studies on isomers of 3-Br-acivicin showed that only the compounds with the natural (5S, αS) configuration were significantly active, suggesting that uptake and interaction with the target are highly stereospecific. nih.gov Therefore, the rational design of potent and selective this compound derivatives necessitates careful consideration and control of their stereochemistry. The synthesis of single, pure enantiomers is often a crucial step in drug development to maximize therapeutic effects while minimizing potential off-target activities associated with the less active isomer.

StereoisomerHypothetical Activity at Chiral TargetRationaleReference Principle
(R)-EnantiomerHigh Affinity (Eutomer)Optimal 3D fit in the chiral binding pocket, allowing for key molecular interactions. nih.gov
(S)-EnantiomerLow Affinity (Distomer)Sub-optimal fit, potential for steric hindrance, and improper orientation of interacting groups. nih.gov
Racemic Mixture (1:1 of R and S)Intermediate AffinityThe observed activity is primarily due to the eutomer, with the distomer acting as an impurity. researchgate.net

Role of Substituents on the Nitrogen Atom and Aromatic Ring

Substituents on both the nitrogen atom and the aromatic ring of the this compound core play a crucial role in defining the molecule's structure-activity relationship (SAR). These modifications allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. researchgate.netresearchgate.net

Substituents on the Nitrogen Atom (N1): The secondary amine at the N1 position is a key handle for chemical modification. The nature of the substituent attached to this nitrogen significantly impacts the compound's basicity (pKa), lipophilicity, and hydrogen-bonding capacity. researchgate.net For instance, alkylation of the nitrogen generally increases lipophilicity. The size and shape of the N-substituent can also be critical for fitting into specific sub-pockets of a binding site, potentially enhancing potency or introducing selectivity for a particular target. Acylation of the nitrogen, forming an amide, removes the basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can completely alter the interaction profile of the molecule. nih.gov

PositionSubstituent TypeGeneral Effect on PropertiesReference Principle
Nitrogen (N1)Small Alkyl (e.g., -CH₃)Increases lipophilicity, maintains basicity. researchgate.net
Nitrogen (N1)Bulky Alkyl (e.g., -t-Butyl)May enhance selectivity through steric interactions. researchgate.net
Nitrogen (N1)Acyl (e.g., -C(O)CH₃)Removes basicity, adds H-bond acceptor. nih.gov
Aromatic Ring (C5/C7)Electron-Donating (e.g., -OCH₃)Increases electron density of the aromatic ring. researchgate.net
Aromatic Ring (C5/C7)Electron-Withdrawing (e.g., -CN)Further decreases electron density of the aromatic ring. nih.gov

Bioisosteric Replacements and Pharmacophore Modifications

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic properties. silae.itresearchgate.net For derivatives of this compound, this principle can be applied to various parts of the molecule.

The fluorine atoms themselves are classic bioisosteres of hydrogen. This replacement blocks metabolic oxidation at that position and alters the electronic properties of the ring without a significant increase in size. cambridgemedchemconsulting.comnih.gov Other parts of the molecule are also amenable to bioisosteric modification. For example, if a derivative contains a carboxylic acid group, it could be replaced by a tetrazole ring. Both groups are acidic and can participate in similar ionic interactions, but the tetrazole often offers improved metabolic stability and cell permeability. Similarly, an amide bond could be replaced by a 1,3,4-oxadiazole (B1194373) to enhance metabolic stability while retaining key hydrogen-bonding features. researchgate.net

"Scaffold hopping" is a more advanced pharmacophore modification where the entire this compound core is replaced by a different heterocyclic system that maintains the crucial three-dimensional arrangement of key interacting groups. For instance, a 6,7-difluoro-1,2,3,4-tetrahydroquinoxaline could be considered a bioisostere of the tetrahydroquinoline core, presenting a different arrangement of nitrogen atoms that might lead to a novel intellectual property position or altered off-target activity profile. nih.gov These modifications allow medicinal chemists to explore new chemical space while preserving the essential pharmacophore required for biological activity. princeton.edu

Original GroupCommon Bioisostere(s)Primary Rationale for ReplacementReference Principle
Hydrogen (-H)Fluorine (-F)Block metabolic oxidation, modulate electronics. cambridgemedchemconsulting.comnih.gov
Hydroxyl (-OH)Amine (-NH₂) or Difluoromethyl (-CF₂H)Modify H-bonding, pKa, and lipophilicity. princeton.edu
Carboxylic Acid (-COOH)Tetrazole, AcylsulfonamideImprove metabolic stability and cell penetration. researchgate.net
Phenyl RingPyridyl, Thienyl RingModulate solubility, metabolism, and H-bonding. cambridgemedchemconsulting.com
Amide (-CONH-)Oxadiazole, TriazoleIncrease metabolic stability against hydrolysis. researchgate.net
Tetrahydroquinoline ScaffoldTetrahydroisoquinoline, TetrahydroquinoxalineScaffold hopping to explore new IP and SAR. nih.gov

Applications in Organic Synthesis and Chemical Biology Mechanistic Focus

6,8-Difluoro-1,2,3,4-tetrahydroquinoline as a Versatile Synthetic Intermediate

The strategic placement of two fluorine atoms on the 1,2,3,4-tetrahydroquinoline (B108954) core dramatically influences its chemical reactivity and physical properties. This makes this compound a highly versatile building block in the synthesis of a wide array of organic compounds.

Building Block for Complex Heterocycles

The synthesis of complex heterocyclic structures is a cornerstone of modern organic chemistry, and this compound serves as an excellent starting point for such endeavors. The electron-withdrawing nature of the fluorine atoms can alter the nucleophilicity of the aromatic ring and the nitrogen atom, allowing for selective functionalization at various positions. This controlled reactivity is crucial for the construction of intricate molecular frameworks.

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have been effectively used to generate diverse tetrahydroquinolines. nih.gov The presence of the difluoro substitution can influence the outcome of such reactions, providing access to novel heterocyclic systems that would be challenging to synthesize through other means. For instance, the modulation of the electronic properties of the aniline (B41778) precursor by the fluorine atoms can impact the efficiency and regioselectivity of cyclization reactions.

Precursor for Bioactive Molecules

The 1,2,3,4-tetrahydroquinoline nucleus is a common feature in a multitude of natural products and medicinally important compounds. nih.gov The introduction of fluorine atoms into this scaffold is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. Fluorine can improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability.

Consequently, this compound is a valuable precursor for the synthesis of novel bioactive molecules. Its derivatives have been explored for various therapeutic applications. For example, fluorinated tetrahydroquinoline derivatives have been investigated as potential anticancer agents, with some compounds showing the ability to induce oxidative stress and autophagy in cancer cells. nih.govresearchgate.net

Table 1: Examples of Bioactive Molecules Incorporating the Tetrahydroquinoline Scaffold

Compound ClassTherapeutic Target/ApplicationReference
NicainoprolAntiarrhythmic drug nih.gov
OxamniquineSchistosomicide nih.gov
VirantmycinAntiviral and antifungal antibiotic nih.gov
PI3K InhibitorsAnticancer nih.gov

Investigation of Biological Target Interactions and Ligand Design Principles

The unique properties of this compound make it an intriguing scaffold for designing ligands that can interact with specific biological targets. The fluorine atoms can participate in various non-covalent interactions, which are critical for molecular recognition.

Modulating Enzyme and Receptor Interactions (Mechanistic Insights)

The introduction of fluorine into organic molecules can profoundly impact their interactions with enzymes and receptors. rroij.com Fluorine's high electronegativity can create localized dipoles and alter the pKa of nearby functional groups, such as the secondary amine in the tetrahydroquinoline ring. This modulation of electronic properties can fine-tune the binding affinity and selectivity of a ligand for its target.

Mechanistically, the fluorine atoms in this compound derivatives can act as hydrogen bond acceptors, forming interactions with donor groups in the active site of an enzyme or the binding pocket of a receptor. rroij.comresearchgate.net Furthermore, the substitution of hydrogen with fluorine can lead to favorable hydrophobic interactions and can block metabolic pathways, thereby increasing the in vivo lifetime of the compound. rroij.com In the context of enzyme inhibition, fluorinated compounds can act as mechanism-based inhibitors, where the enzyme processes the inhibitor, leading to its own inactivation. eurekaselect.comnih.gov

Tetrahydroquinoline as a Privileged Scaffold in Ligand Design

The tetrahydroquinoline framework is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to a molecular structure that is capable of binding to multiple, unrelated biological targets with high affinity. The conformational flexibility of the saturated portion of the ring system, combined with the rigid aromatic part, allows tetrahydroquinoline derivatives to adopt various shapes and present their functional groups in different spatial orientations.

The 6,8-difluoro substitution pattern can further enhance the privileged nature of this scaffold. The fluorine atoms can be used to probe specific regions of a binding site, and their presence can lead to improved potency and selectivity. The tetrahydroquinoline scaffold has been successfully employed in the design of inhibitors for various enzymes, including those in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. nih.govtandfonline.com

Table 2: Properties of Fluorine Influencing Ligand-Target Interactions

PropertyMechanistic Implication in Ligand Design
High ElectronegativityAlters local electronic environment, modulates pKa of nearby groups, potential for hydrogen bonding.
Small SizeCan replace hydrogen without significant steric hindrance.
Metabolic StabilityC-F bond is strong, blocking metabolic oxidation at that position.
LipophilicityCan increase lipophilicity, affecting cell permeability and bioavailability.

Considerations for Pan-Assay Interference Compounds (PAINS) with Tetrahydroquinoline Motifs

While the tetrahydroquinoline scaffold is a valuable tool in drug discovery, it is also important to be aware of potential pitfalls. Certain chemical motifs have been identified as Pan-Assay Interference Compounds (PAINS). wikipedia.org PAINS are compounds that appear as "hits" in many different high-throughput screening assays due to non-specific activity, such as aggregation, reactivity, or interference with the assay technology itself. wikipedia.orgnih.gov

Recent studies have highlighted that fused tricyclic tetrahydroquinolines can act as PAINS. acs.orgblogspot.comnih.gov These compounds have been shown to be unstable in solution under standard laboratory conditions, degrading into reactive byproducts that can interfere with assays. acs.orgnih.govnih.gov It is crucial for researchers to be cautious when a tetrahydroquinoline-containing compound shows activity in a screen and to perform rigorous follow-up studies to ensure that the observed activity is due to specific binding to the intended target and not an artifact of assay interference. acs.orgblogspot.comnih.govnih.gov While this compound itself is not a fused tricyclic system, this serves as a general caution for the broader class of compounds.

Development of Chemical Probes and Tools for Biological Research

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no specific research published on the development or application of This compound as a chemical probe or tool for biological research.

Searches for the synthesis, biological activity, or use of this specific difluorinated tetrahydroquinoline derivative in the context of chemical biology, medicinal chemistry, or as a scaffold for probes have not yielded any relevant results. While the broader class of tetrahydroquinolines and their fluorinated analogues are of significant interest in medicinal chemistry and have been explored for various biological activities, the specific compound of interest, this compound, does not appear in the current body of scientific literature in the context of the requested application.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a mechanistic focus on its use in developing chemical probes, as such information does not exist in the public domain.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated quinolines and their derivatives has traditionally relied on multi-step processes that can be inefficient and generate significant waste. researchgate.net Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Green Chemistry Approaches: Green synthesis aims to reduce the environmental impact of chemical processes. For tetrahydroquinoline derivatives, this includes the use of environmentally benign solvents like water, employing catalysts that can be easily recovered and reused, and designing reactions with high atom economy. nih.gov Future efforts will likely adapt these principles to the synthesis of 6,8-Difluoro-1,2,3,4-tetrahydroquinoline, moving away from hazardous reagents and harsh reaction conditions.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers high selectivity under mild conditions. While the enzymatic synthesis of fluorinated compounds is a developing field, enzymes like transaminases and reductases are being explored for producing chiral amines and heterocycles. nih.govtaylorfrancis.com A key future direction is the discovery or engineering of enzymes, such as imine reductases or Pictet-Spenglerases, that can accept difluorinated substrates to produce enantiomerically pure this compound derivatives. taylorfrancis.com This would be a significant advancement for pharmaceutical applications where stereochemistry is crucial.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and efficiency compared to traditional batch processing. acs.org This technology allows for precise control over reaction parameters, which is particularly beneficial for potentially hazardous reactions or for optimizing complex multi-step syntheses. acs.org The application of flow chemistry to the synthesis of tetrahydroquinolines is an active area of research, and its extension to fluorinated analogs like this compound is a logical next step for enabling safer, more efficient, and scalable production. acs.org

Table 1: Comparison of Synthetic Methodologies for Tetrahydroquinoline Synthesis
MethodologyKey AdvantagesFuture Application for this compound
Traditional SynthesisWell-established procedures (e.g., Skraup, Friedländer)Baseline for developing improved methods
Green ChemistryReduced waste, safer reagents, lower environmental impactDevelopment of eco-friendly production routes
BiocatalysisHigh stereoselectivity, mild reaction conditionsEnantioselective synthesis of chiral derivatives for pharmaceutical use
Flow ChemistryImproved safety, scalability, and reaction controlEfficient and scalable industrial production

Advanced Computational Approaches for Structure-Based Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to correlate the chemical structure of molecules with their biological activity. nih.govmdpi.com For this compound, future QSAR studies will help identify which structural modifications are most likely to enhance potency against specific biological targets. By building models from a series of derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Molecular Docking and Dynamics: Molecular docking simulations predict how a molecule binds to the active site of a protein target. nih.gov These studies can elucidate the key interactions—such as hydrogen bonds or hydrophobic interactions—that are crucial for binding affinity. For instance, docking studies on tetrahydroquinoline derivatives targeting the mTOR pathway have provided insights into their binding modes. mdpi.comresearchgate.net Molecular dynamics (MD) simulations take this a step further by modeling the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interaction and the stability of the complex. mdpi.comresearchgate.net These computational tools will be essential for designing potent and selective inhibitors based on the this compound scaffold.

Quantum Chemical Calculations: Quantum-chemical calculations can provide detailed information about the electronic structure of a molecule. researchgate.net For this compound, these calculations can predict properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. mdpi.com This information is valuable for understanding the molecule's reactivity and its potential for use in electronic materials.

Table 2: Application of Computational Methods in Designing Novel Compounds
Computational MethodPrimary FunctionFuture Application for this compound
3D-QSARPredicts biological activity based on molecular structureGuiding the design of derivatives with enhanced therapeutic potency
Molecular DockingPredicts binding mode and affinity to a biological targetIdentifying potential protein targets and optimizing ligand binding
Molecular Dynamics (MD)Simulates the movement and interaction of molecules over timeAssessing the stability of ligand-protein complexes
Quantum ChemistryCalculates electronic properties and reactivityPredicting suitability for materials science applications (e.g., electronics)

Exploration of New Biological Target Classes and Interaction Mechanisms

The tetrahydroquinoline core is a well-established scaffold in medicinal chemistry, known for a wide range of biological activities. tandfonline.com The introduction of fluorine atoms can enhance these activities and improve pharmacokinetic properties.

Targeting Protein Kinases: Many tetrahydroquinoline derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov The mTOR kinase, a key regulator of cell growth, is one such target. mdpi.comresearchgate.net Future research will involve screening this compound-based libraries against a broader range of kinases to identify new anticancer agents. The fluorine atoms can play a critical role in modulating binding affinity and selectivity for the target kinase.

Epigenetic Targets: Epigenetic modifying enzymes, such as lysine-specific demethylase 1 (LSD1), are emerging as important targets for cancer therapy. nih.gov Tetrahydroquinoline derivatives have been identified as inhibitors of LSD1. nih.gov The unique electronic properties conferred by the fluorine atoms in this compound could be exploited to design novel and potent epigenetic modulators.

Mechanism of Action Studies: A deeper understanding of how these molecules interact with their biological targets is crucial for rational drug design. Future studies will focus on elucidating the precise mechanism of action of this compound derivatives. This includes identifying key binding interactions through co-crystallization with target proteins and using advanced biophysical techniques to study binding kinetics. Understanding how the fluorine atoms contribute to these interactions will be a key area of investigation.

Applications in Materials Science and Other Interdisciplinary Fields

Beyond medicine, the unique properties of fluorinated organic compounds make them attractive for applications in materials science. rsc.org

Organic Electronics: The incorporation of fluorine atoms into conjugated organic molecules can lower their HOMO and LUMO energy levels, which is beneficial for creating n-type or ambipolar semiconducting materials used in organic thin-film transistors (OTFTs). rsc.org While this compound itself is not a conjugated system, it can serve as a versatile building block. Future research could explore its use in the synthesis of larger, conjugated systems where the difluoro-substitution pattern can be used to fine-tune the electronic properties of the final material.

Chemical Sensors: Fluorinated organic polymers have been utilized in the development of highly sensitive chemical sensors. nih.govdongguk.edu The fluorine atoms can engage in specific interactions, such as hydrogen bonding, with target analytes. nih.gov Density functional theory (DFT) calculations have shown that fluorine atoms can play a cooperative role in capturing gas molecules like ammonia. nih.gov Derivatives of this compound could be incorporated into polymers or onto surfaces to create novel sensor materials for detecting specific chemicals. The strong C-F bond also imparts high thermal and chemical stability, which is advantageous for robust sensor applications.

Q & A

Q. What synthetic strategies are effective for preparing 6,8-Difluoro-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

The synthesis of fluorinated tetrahydroquinolines requires careful consideration of substituent positions (6 and 8 in this case). Cyclization reactions, such as intramolecular electrophilic aromatic substitution, are commonly employed. For example, epichlorohydrin-mediated cyclization of appropriately substituted aromatic amines can yield tetrahydroquinoline cores. The choice of precursor (e.g., fluorinated anilines) and reaction conditions (temperature, catalysts) must account for steric and electronic effects introduced by fluorine atoms. Fluorine’s electron-withdrawing nature may necessitate harsher conditions or protective group strategies to avoid side reactions .

Q. How does fluorine substitution at the 6 and 8 positions affect the compound’s physicochemical properties?

Fluorine atoms significantly alter electronic distribution and steric bulk. The 6,8-difluoro configuration enhances electron-deficient character in the aromatic ring, increasing susceptibility to nucleophilic attack at adjacent positions. This can be quantified via computational methods (e.g., density functional theory for charge distribution) or experimental techniques like NMR (e.g., downfield shifts in 19F^{19}\text{F} NMR due to deshielding effects). Comparative studies with mono-fluoro analogs (e.g., 6-fluoro derivatives) reveal distinct reactivity patterns in cross-coupling or oxidation reactions .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Multinuclear NMR (1H^1\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to assign fluorine positions and assess ring conformation.
  • X-ray crystallography for definitive structural elucidation, particularly to resolve stereochemical ambiguities in the tetrahydroquinoline ring.
  • HPLC/GC-MS for purity assessment, especially to detect dehydrohalogenation byproducts common in fluorinated systems .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during synthesis to minimize competing side reactions?

Regioselectivity is challenging due to fluorine’s high reactivity. Strategies include:

  • Directed ortho-metalation (DoM) : Using directing groups (e.g., amides) to position fluorine atoms via palladium or copper catalysis.
  • Late-stage fluorination : Introducing fluorine via electrophilic agents (e.g., Selectfluor®) after constructing the tetrahydroquinoline core.
  • Protective group chemistry : Temporarily blocking reactive sites (e.g., NH groups) to prevent undesired fluorination. Kinetic studies and in-situ monitoring (e.g., FTIR) help optimize reaction pathways .

Q. What mechanistic insights explain contradictory biological activity data for 6,8-Difluoro derivatives compared to non-fluorinated analogs?

Fluorine’s impact on bioactivity arises from altered pharmacokinetics (e.g., membrane permeability) and target binding. For instance, in antimicrobial studies, 6,8-difluoro derivatives may exhibit reduced efficacy due to steric hindrance at enzyme active sites, despite enhanced metabolic stability. Comparative molecular docking simulations and in vitro assays (e.g., MIC tests) can dissect these effects. Contradictory data may also stem from impurities in synthesized batches, necessitating rigorous purity validation .

Q. How can reaction conditions be optimized to suppress racemization in stereochemically complex 6,8-Difluoro derivatives?

Racemization often occurs during cyclization or fluorination steps. Optimization strategies include:

  • Low-temperature reactions to minimize thermal scrambling.
  • Chiral auxiliaries or catalysts : Employing enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to retain stereochemical integrity.
  • Kinetic resolution : Using enzymes or chiral stationary phases in purification. Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is critical .

Q. What role do solvent effects play in the stability of this compound under storage or reaction conditions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize fluorinated compounds by reducing hydrolysis rates. Conversely, protic solvents (e.g., ethanol) may accelerate degradation via nucleophilic substitution at fluorine sites. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life. Adding radical scavengers (e.g., BHT) can mitigate light-induced decomposition .

Methodological Notes

  • Synthetic References : Prioritize fluorination methods from peer-reviewed journals (e.g., Journal of Fluorine Chemistry) over vendor protocols.
  • Data Validation : Cross-check NMR assignments with computed chemical shifts (e.g., using ACD/Labs or Gaussian software) to confirm regiochemistry .
  • Contradiction Resolution : Replicate conflicting bioactivity studies under standardized conditions (e.g., cell lines, assay protocols) to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.